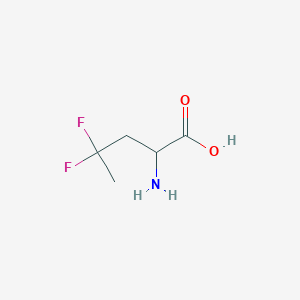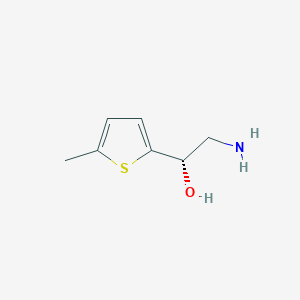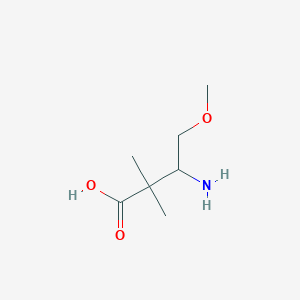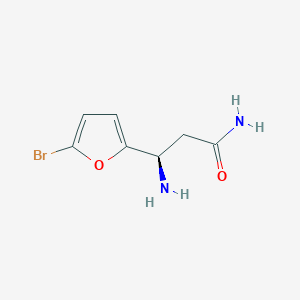
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with an aminoethyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylglycinol with ethyl chloroformate to form an intermediate, which is then treated with ethylenediamine under controlled conditions to yield the desired oxazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amino alcohol derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar aminoethyl functionality.
Tryptamine: Shares the aminoethyl group but has an indole ring instead of an oxazolidinone ring.
Imidazoles: Another class of heterocyclic compounds with diverse applications.
Uniqueness
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-7-6-10-8-13(11(14)15-10)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
InChI Key |
GRDXFLAHTNSCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
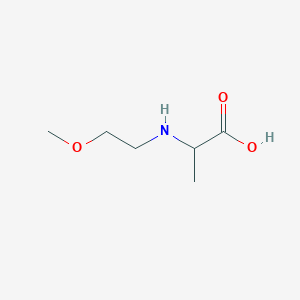
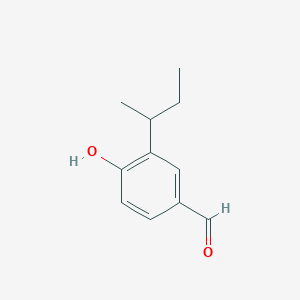
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)

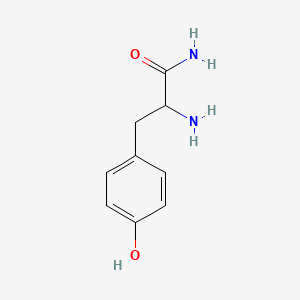

![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
